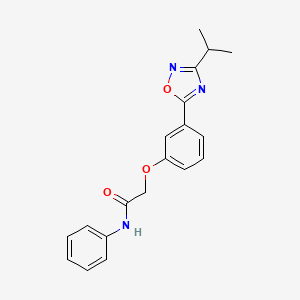
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMA-10 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BMA-10 is not fully understood. However, studies have shown that BMA-10 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMA-10 can also activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. Studies have shown that BMA-10 can inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. BMA-10 has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMA-10 in lab experiments is its potential application in various fields, including cancer research and neurodegenerative disorders. BMA-10 is also relatively easy to synthesize using different methods. However, one of the limitations of using BMA-10 in lab experiments is its limited solubility in water, which can affect its bioavailability.
Future Directions
For the study of BMA-10 include the development of more efficient synthesis methods and the study of its mechanism of action in various diseases and disorders.
Synthesis Methods
BMA-10 can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-hydroxy-7-methylquinoline and N-butyl-N-bromoacetamide in the presence of a base. The reaction yields BMA-10 as a white solid. Another method involves the reaction between N-butyl-N-chloroacetamide and 2-hydroxy-7-methylquinoline in the presence of a base. This method also yields BMA-10 as a white solid.
Scientific Research Applications
BMA-10 has been extensively studied in scientific research due to its potential application in various fields. One of the most significant applications of BMA-10 is in the field of cancer research. Studies have shown that BMA-10 has anti-cancer properties and can inhibit the growth of cancer cells. BMA-10 has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that BMA-10 can protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-7-6-12(2)9-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMHIVWTFLQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

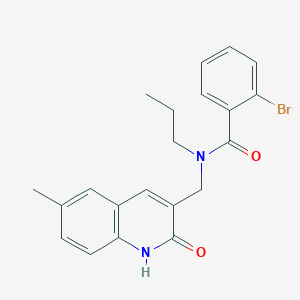
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)


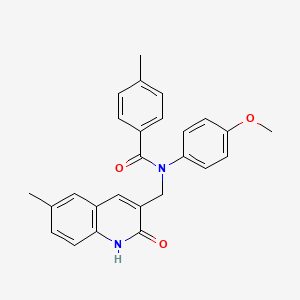
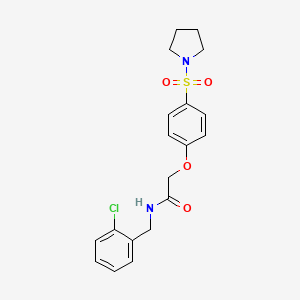
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)
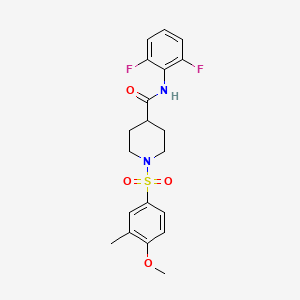

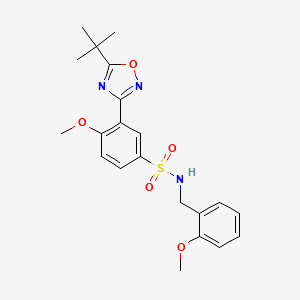
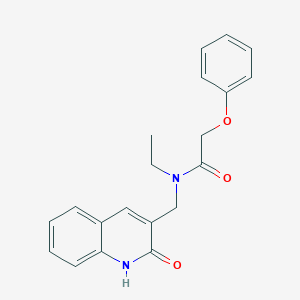
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
